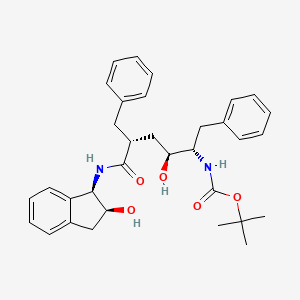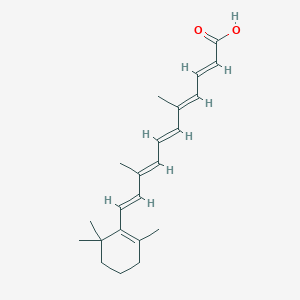
Bishomoretinoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Bishomoretinoic acid is a synthetic derivative of retinoic acid, a metabolite of vitamin A. Retinoic acid plays a crucial role in cellular differentiation, proliferation, and apoptosis. This compound is designed to mimic these biological activities with enhanced stability and efficacy. It is primarily used in scientific research to study retinoid signaling pathways and their implications in various biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of bishomoretinoic acid typically involves the modification of retinoic acid through a series of chemical reactions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of boronic acids and palladium catalysts to form carbon-carbon bonds . The reaction conditions often include a base such as potassium carbonate and a solvent like tetrahydrofuran. The process may also involve steps like esterification and hydrolysis to achieve the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems ensures high yield and purity. Quality control measures, such as high-performance liquid chromatography (HPLC), are employed to monitor the production process and ensure consistency.
Chemical Reactions Analysis
Types of Reactions
Bishomoretinoic acid undergoes various chemical reactions, including:
Oxidation: Converts this compound into its oxidized forms, often using reagents like potassium permanganate.
Reduction: Reduces this compound to its corresponding alcohols using agents like lithium aluminum hydride.
Substitution: Involves replacing functional groups in this compound with other groups, often using nucleophilic reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles like sodium methoxide in methanol.
Major Products
Oxidation: Produces oxidized derivatives such as aldehydes and ketones.
Reduction: Yields alcohols and other reduced forms.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Bishomoretinoic acid has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study retinoid chemistry and develop new synthetic methodologies.
Biology: Investigates the role of retinoid signaling in cellular differentiation and development.
Medicine: Explores potential therapeutic applications in treating skin disorders, cancers, and neurodegenerative diseases.
Industry: Utilized in the development of cosmetic products and pharmaceuticals due to its stability and efficacy.
Mechanism of Action
Bishomoretinoic acid exerts its effects by binding to retinoic acid receptors (RARs) and retinoid X receptors (RXRs), which are nuclear receptors involved in gene transcription . Upon binding, these receptors form heterodimers that regulate the expression of target genes involved in cellular differentiation, proliferation, and apoptosis. The molecular targets include genes related to cell cycle regulation, apoptosis, and differentiation pathways.
Comparison with Similar Compounds
Similar Compounds
All-trans-retinoic acid: A natural metabolite of vitamin A with similar biological activities but less stability.
13-cis-retinoic acid: Another retinoid with applications in acne treatment but different receptor binding affinities.
9-cis-retinoic acid: Binds to both RARs and RXRs, offering a broader range of biological activities.
Uniqueness
Bishomoretinoic acid is unique due to its enhanced stability and efficacy compared to natural retinoids. Its synthetic nature allows for modifications that can tailor its biological activities for specific research or therapeutic applications. Additionally, its ability to selectively bind to retinoic acid receptors makes it a valuable tool in studying retinoid signaling pathways.
Properties
CAS No. |
6722-00-5 |
|---|---|
Molecular Formula |
C22H30O2 |
Molecular Weight |
326.5 g/mol |
IUPAC Name |
(2E,4E,6E,8E,10E)-5,9-dimethyl-11-(2,6,6-trimethylcyclohexen-1-yl)undeca-2,4,6,8,10-pentaenoic acid |
InChI |
InChI=1S/C22H30O2/c1-17(11-7-13-21(23)24)9-6-10-18(2)14-15-20-19(3)12-8-16-22(20,4)5/h6-7,9-11,13-15H,8,12,16H2,1-5H3,(H,23,24)/b9-6+,13-7+,15-14+,17-11+,18-10+ |
InChI Key |
CWAIPBKZSWRXCS-SNVHKSNESA-N |
Isomeric SMILES |
CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C=C/C(=O)O)/C)/C |
Canonical SMILES |
CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC=CC(=O)O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[(2S,3R,4S,5S,6R)-2-[[(2R,3S,4S,5R,6S)-6-[[(2R,3S,4R,5R,6S)-3-[3-[(2R,3S,4S,5R,6S)-2-[[(2S,3R,4S,5S,6R)-3,5-bis[2-(diethylamino)ethoxy]-6-[[(2S,3R,4R,5S,6R)-5-[2-(diethylamino)ethoxy]-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]-4-hydroxyoxan-2-yl]oxymethyl]-5-[2-(diethylamino)ethoxy]-4,6-dihydroxyoxan-3-yl]oxy-2-hydroxypropoxy]-4,5,6-trihydroxyoxan-2-yl]methoxy]-3,4,5-trihydroxyoxan-2-yl]methoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]oxyethyl-[2-(diethylamino)ethyl]-diethylazanium;sulfate](/img/structure/B12768232.png)



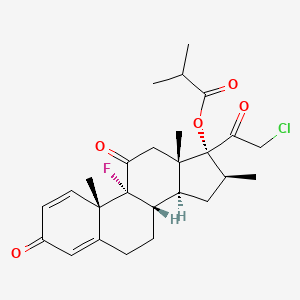
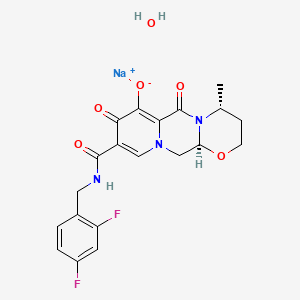
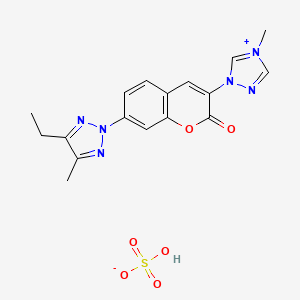



![lithium;2-[(3-amino-3-sulfanylidenepropyl)amino]ethylsulfanyl-hydroxyphosphinate](/img/structure/B12768278.png)
